molecular formula C21H20O12 B192231 Quercimeritrin CAS No. 491-50-9

Quercimeritrin

Cat. No.: B192231
CAS No.: 491-50-9
M. Wt: 464.4 g/mol
InChI Key: BBFYUPYFXSSMNV-UHFFFAOYSA-N
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Description

Quercimeritrin, also known as quercetin-7-O-β-D-glucoside, is a naturally occurring flavonoid glycoside. It is derived from quercetin, a well-known flavonoid, and is found in various plants. This compound has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-diabetic properties .

Scientific Research Applications

Quercimeritrin has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

Quercimeritrin has been shown to have a strong binding affinity for α-glucosidase . It occupies the binding pocket of α-glucosidase through non-covalent binding . This interaction inhibits the activity of α-glucosidase, thereby affecting the breakdown of carbohydrates .

Cellular Effects

The inhibition of α-glucosidase by this compound can have significant effects on cellular processes. By slowing the breakdown of carbohydrates, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with α-glucosidase . By binding to the active site of this enzyme, this compound prevents it from breaking down carbohydrates, thereby influencing metabolic processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . These studies have shown that this compound remains stable and continues to inhibit α-glucosidase over extended periods .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively control postprandial blood glucose levels . This effect is similar to that of acarbose, a commonly used drug for managing diabetes, but without the side effects .

Metabolic Pathways

This compound interacts with the metabolic pathway involving α-glucosidase . By inhibiting this enzyme, this compound affects the breakdown of carbohydrates and can influence metabolic flux and metabolite levels .

Transport and Distribution

Current studies suggest that it can be distributed throughout the body and can interact with various biomolecules .

Subcellular Localization

The subcellular localization of this compound is another area of active research. Preliminary studies suggest that it can be found in various compartments within the cell, where it can interact with different biomolecules and potentially influence their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quercimeritrin can be synthesized through enzymatic glycosylation of quercetin. A highly versatile fungal glucosyltransferase, identified from Beauveria bassiana, has been used to convert quercetin to quercetin-7-O-β-D-glucoside. The optimal conditions for this reaction are a pH of 8.0 and a temperature of 35°C. The enzyme activity is stimulated by calcium, magnesium, and manganese ions .

Industrial Production Methods

Industrial production of this compound involves the use of microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These hosts are genetically engineered to express the glucosyltransferase enzyme, allowing for efficient production of this compound. The yield of quercetin-7-O-β-D-glucoside can be optimized by adjusting the concentration of quercetin and the reaction time .

Chemical Reactions Analysis

Types of Reactions

Quercimeritrin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation involves the addition of a glucose molecule to quercetin, forming this compound. Oxidation reactions can lead to the formation of different quercetin derivatives, while hydrolysis can break down this compound into quercetin and glucose .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include glucosyltransferase enzymes, glucose donors, and various metal ions that act as cofactors. The reactions are typically carried out in buffered solutions with controlled pH and temperature .

Major Products Formed

The major products formed from the reactions involving this compound include quercetin, quercetin derivatives, and glucose. These products can be further utilized in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Quercimeritrin is unique among flavonoid glycosides due to its specific glycosylation at the 7-O position of quercetin. Similar compounds include:

This compound’s unique glycosylation pattern contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFYUPYFXSSMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964161
Record name 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-50-9
Record name Quercimeritrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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